2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Carcinogenic Potential and Biomonitoring
Research has focused on the formation, metabolism, and potential carcinogenicity of heterocyclic amines, which are structurally related to the specified compound. These compounds, often formed during the cooking of meat, have been studied for their genotoxicity and carcinogenicity in humans and rodents. For instance, studies have utilized accelerator mass spectrometry (AMS) to investigate protein and DNA adduct formation by low doses of heterocyclic amines in both species, highlighting differences in metabolite profiles and suggesting variations in bioactivation and detoxification between humans and rodents (Turteltaub et al., 1999).
Dietary Impact on Biomarkers
Further investigations have examined the impact of diet on serum albumin and hemoglobin adducts of heterocyclic amines in humans, linking dietary habits with exposure levels. Such studies underscore the relevance of dietary choices in the formation of biomarkers associated with carcinogen exposure, illustrating how consumption of cooked meats can influence the internal dose of heterocyclic amines and potentially affect health outcomes (Magagnotti et al., 2000).
Environmental and Health Implications
Research into the environmental presence and health implications of heterocyclic amines and related compounds has highlighted continuous human exposure through dietary sources. The detection of such compounds in urine samples from individuals consuming normal diets, but not in those receiving parenteral alimentation, emphasizes the ubiquity of these substances in food and their potential role in human diseases (Wakabayashi et al., 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-4-7(3,8)6-9-5(2)10-11-6;/h4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIHZLTZRHBIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=NO1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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